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Compound of Interest

Compound Name: PF-06462894

Cat. No.: B609990

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of
PF-06462894, also known as lorlatinib, across various preclinical species and humans.
Lorlatinib is a potent, third-generation, ATP-competitive small-molecule inhibitor of anaplastic
lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. Understanding its
absorption, distribution, metabolism, and excretion (ADME) profile across different species is
crucial for the interpretation of preclinical efficacy and safety data and for the successful design
of clinical trials.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of lorlatinib observed in
humans, mice, rats, and dogs following oral administration. These parameters are essential for
comparing drug exposure and disposition across species.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Lorlatinib in Humans
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Parameter Value Reference
Dose 100 mg [1][2]

Cmax (ng/mL) ~595 - 907 [3]

Tmax (hr) 1.2-20 [3]

AUCInf (ng-h/mL) ~8717 - 9836 [3]

Half-life (t2) (hr) ~24-255 [1][2]
Absolute Bioavailability (%) 81 [1]

Table 2: Multiple-Dose (Steady State) Oral Pharmacokinetic Parameters of Lorlatinib in

Humans
Parameter Value Reference
Dose 100 mg once daily [3]
Cmax (ng/mL) ~516 - 645 [3]
Tmax (hr) ~2.0 [3]
AUCT (ng-h/mL) ~5233 - 5946 [3]

Note: Lorlatinib exhibits autoinduction of its metabolism, leading to increased clearance after
multiple doses.

Table 3: Single-Dose Oral Pharmacokinetic Parameters of Lorlatinib in Preclinical Species
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) Oral
AUC(0- Half-life . .
. Dose Cmax Tmax Bioavail Referen
Species ) (t22) .
(mgl/kg) (pglL) (hr) ability ce
(ngiL-h)  (hr)
(%)
2705.7 = 0.63 = 16208.2 3.26 =
Mouse 10 N/A [4]
539.8 0.23 +1720.4 0.17
~100% /
8.6%
Rat N/A N/A N/A N/A N/A O [E)
(conflictin
g data)
Dog N/A N/A N/A N/A N/A 97 [1][5]
Monkey N/A N/A N/A N/A N/A N/A

N/A: Data not available from the searched sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic

studies. Below are summaries of typical experimental protocols employed in the

pharmacokinetic evaluation of lorlatinib.

Human Pharmacokinetic Studies (Clinical Trials)

o Study Design: Phase I, open-label, single- and multiple-dose studies in healthy volunteers

and patients with advanced ALK-positive or ROS1-positive non-small cell lung cancer

(NSCLC)[3].

e Dosing: Single oral doses of lorlatinib (e.g., 100 mg) or multiple once-daily oral doses|[3].

» Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-

dose, and at various intervals up to 144 hours post-dose)[1].

» Bioanalysis: Plasma concentrations of lorlatinib and its major metabolites are determined

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[1]

[4].
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e Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK
parameters such as Cmax, Tmax, AUC, and half-life[1].

Preclinical Pharmacokinetic Studies (Mouse)
e Animals: Kun Ming mice (18-20 g) are typically used[4].

e Dosing: A single oral dose of lorlatinib (e.g., 10 mg/kg) is administered by gavage[4]. Animals
are fasted for 12 hours prior to dosing[4].

» Sample Collection: Blood and tissue samples are collected at various time points (e.g., 0.5,
1, 2, 4, 8, and 24 hours) post-administration[4]. Blood is processed to obtain serum[4].

e Bioanalysis: Lorlatinib concentrations in serum and tissue homogenates are quantified using
a validated LC-MS/MS method[4].

o Pharmacokinetic Analysis: Non-compartmental analysis is performed using software to
calculate pharmacokinetic parameters[4].

Signaling Pathway and Experimental Workflow
ALK/ROS1 Signaling Pathway Inhibition by Lorlatinib

Lorlatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of ALK and ROS1
fusion proteins. This blockade disrupts downstream signaling cascades that are critical for
cancer cell proliferation and survival.
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Caption: Inhibition of ALK/ROS1 signaling by lorlatinib.

Typical Experimental Workflow for a Preclinical Oral
Pharmacokinetic Study
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The following diagram illustrates the typical workflow for conducting a preclinical
pharmacokinetic study of an orally administered compound like lorlatinib.
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Caption: Preclinical oral pharmacokinetic study workflow.

Discussion and Interspecies Comparison

A comprehensive analysis of the pharmacokinetic data reveals important species-specific
differences in the disposition of lorlatinib.

o Absorption: Lorlatinib is well-absorbed orally in humans, with an absolute bioavailability of
approximately 81%[1]. Preclinical data suggests high oral bioavailability in dogs (97%) and
potentially in rats (~100%), although conflicting data exists for rats (one report of 8.6%)[1][5].
The time to reach maximum plasma concentration (Tmax) is relatively rapid across species,
generally occurring within 1-2 hours in humans and earlier in mice (around 0.6 hours)[3][4].

 Distribution: Information on the volume of distribution in preclinical species is limited in the
available literature.

e Metabolism: Lorlatinib undergoes metabolism, and in humans, it exhibits autoinduction of its
own metabolism, leading to increased clearance upon multiple dosing[3]. The primary routes
of metabolism have been identified, but a detailed cross-species comparison of metabolic
pathways is beyond the scope of this guide.

o Elimination: The elimination half-life of lorlatinib is approximately 24-25.5 hours in humans
after a single dose[1][2]. In mice, the half-life is significantly shorter, around 3.3 hours[4]. This
faster clearance in smaller species is a common observation in drug metabolism and is an
important consideration for designing preclinical efficacy and toxicology studies.

Conclusion

This guide provides a comparative overview of the pharmacokinetics of PF-06462894
(lorlatinib) across humans and several preclinical species. The available data indicates that
lorlatinib is orally bioavailable in the species studied, with notable differences in the rate of
elimination. The significant interspecies differences in pharmacokinetics, particularly the shorter
half-life in rodents, underscore the importance of careful dose selection and study design in
preclinical models to ensure clinically relevant exposures are achieved. Further studies to fully
characterize the pharmacokinetic profile in dogs and monkeys would provide a more complete
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picture for interspecies scaling and prediction of human pharmacokinetics. Researchers and
drug development professionals should consider these species-specific pharmacokinetic
properties when designing and interpreting preclinical studies of lorlatinib and similar
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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